7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol

pKa boronic acid acidity physicochemical profiling

7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol (CAS 2759952-32-2; molecular formula C₇H₅BClNO₂; molecular weight 181.38 g/mol) is a boron-containing heterocyclic compound belonging to the benzoxazaborinine chemotype. This scaffold is a six-membered homologue of the clinically validated benzoxaborole pharmacophore, distinguished by an additional carbon atom in the boracycle and a nitrogen atom in the ring system.

Molecular Formula C7H5BClNO2
Molecular Weight 181.38 g/mol
Cat. No. B13938161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol
Molecular FormulaC7H5BClNO2
Molecular Weight181.38 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC(=C2)Cl)C=NO1)O
InChIInChI=1S/C7H5BClNO2/c9-6-2-1-5-4-10-12-8(11)7(5)3-6/h1-4,11H
InChIKeyODBKUFKURLYSEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol – Boron-Containing Heterocyclic Building Block for Medicinal Chemistry and Probe Development


7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol (CAS 2759952-32-2; molecular formula C₇H₅BClNO₂; molecular weight 181.38 g/mol) is a boron-containing heterocyclic compound belonging to the benzoxazaborinine chemotype . This scaffold is a six-membered homologue of the clinically validated benzoxaborole pharmacophore, distinguished by an additional carbon atom in the boracycle and a nitrogen atom in the ring system [1]. The compound features a fused benzene ring, an oxazaborinine core (B–O–N linkage), a chlorine substituent at position 7, and a boranol (B–OH) hydroxyl group at position 1, positioning it as a versatile intermediate for further derivatization via cross-coupling or functional group interconversion .

Why 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol Cannot Be Replaced by Benzoxaborole or Other Halogen Analogs in Target-Oriented Synthesis


Generic substitution of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol with a benzoxaborole (5-membered ring) or an alternative halogen positional isomer fails on three physicochemical grounds. First, the six-membered benzoxaborinine ring exhibits a measurably higher boranol pKa (~8.4 for the related benzoxaborin scaffold) compared to benzoxaborole (pKa ~7.3), corresponding to an approximately 13-fold difference in acidity that alters the ionization state at physiological pH, diol-binding capacity, and Lewis acidity at boron [1]. Second, crystallographic evidence demonstrates that the expanded benzoxaborinine ring produces a distinct orientation within enzyme active sites relative to benzoxaborole, despite sharing a common zinc-binding mode, which directly impacts target selectivity profiles [2]. Third, the 7-chloro substituent provides a specific electronic environment and a synthetic handle for palladium-catalyzed cross-coupling that differs from 6-bromo, 6-fluoro, or unsubstituted analogs in both reactivity and steric accessibility [3].

Quantitative Evidence Guide: Differentiating 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol from Benzoxaboroles and Alternative Halogen Analogs


Boranol pKa Shift: Benzoxaborinine Scaffold Exhibits ~1.1 Unit Higher pKa than Benzoxaborole, Altering Ionization and Diol-Binding Equilibria

The six-membered benzoxaborin scaffold—the structural core of benzoxazaborinines—exhibits a spectrophotometrically determined aqueous pKa of 8.4, compared with 7.3 for the five-membered benzoxaborole pharmacophore [1]. This ΔpKa of approximately 1.1 units represents a ~13-fold difference in acidity (Ka ratio). The benzoxaborole's lower pKa is attributed to ring strain in the five-membered boracycle that is relieved upon ionization to the tetrahedral boronate, whereas the six-membered benzoxaborin ring does not impose comparable geometric distortion on the neutral trigonal planar boron, resulting in a higher pKa that falls closer to that of phenylboronic acid (pKa 8.8) [1]. The electron-withdrawing 7-chloro substituent (Hammett σₘ ≈ 0.37) is expected to lower the pKa of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol by an estimated 0.5–1.0 unit relative to the parent scaffold, yielding a predicted pKa in the range of 7.4–7.9—still measurably higher than that of unsubstituted benzoxaborole [1]. The nitrogen atom within the benzoxazaborinine ring (B–O–N vs. B–O–C in benzoxaborin) adds further electronic modulation that can influence both acidity and Lewis base coordination at boron [2].

pKa boronic acid acidity physicochemical profiling diol binding

Crystallographic Evidence: Expanded Benzoxaborinine Ring Produces Distinct Active-Site Orientation vs. Benzoxaborole in Human Carbonic Anhydrase

X-ray crystallographic studies of benzoxaborinine adducts with human carbonic anhydrase isoforms I and II (hCA I and hCA II) provide direct structural evidence that the six-membered benzoxaborinine ring adopts a measurably different orientation within the enzyme active site compared to the five-membered benzoxaborole, despite both chemotypes engaging the catalytic zinc ion through a common binding mode [1]. The expanded boracycle alters the positioning of the aromatic ring system relative to the zinc-coordinated boranol oxygen, reorienting the scaffold's substituents toward different regions of the active-site cavity [1]. This structural divergence has functional consequences: 7-aryl(thio)ureido-substituted benzoxaborinine derivatives (e.g., compound 11) achieved inhibitory potencies below 65 nM against the tumor-associated isoforms hCA IX and hCA XII, and exhibited stronger antiproliferative effects than the clinical-stage carbonic anhydrase inhibitor SLC-0111 on human melanoma cells cultured under hypoxic conditions [1]. The altered orientation arising from ring expansion provides a rational basis for designing isoform-selective carbonic anhydrase inhibitors that cannot be accessed with the benzoxaborole scaffold [1].

carbonic anhydrase inhibition crystallography zinc-binding mode binding orientation scaffold comparison

Antimicrobial Activity: Benzoxazaborine Naphthoids Demonstrate Sub-Micromolar MIC Against Candida albicans, Surpassing Clinical Benzoxaborole Antifungal Tavaborole

In a comprehensive antimicrobial screening study of hemiboronic naphthoid compound libraries, benzoxazaborine derivatives demonstrated minimum inhibitory concentration (MIC) values at or below 1 µM against Candida albicans, with one analog exhibiting antifungal potency superior to the FDA-approved benzoxaborole drug tavaborole [1]. Against methicillin-resistant Staphylococcus aureus (MRSA), a separate benzoxazaborine analog achieved antibacterial activity approaching that of vancomycin [1]. The study determined key physicochemical properties—including aqueous solubility, logP, acidity, and boranol exchange stability—for prototypic members of four benzoborine subclasses, confirming that the Lewis acidity of the boron atom differs measurably across subclasses and correlates with both antimicrobial potency and DMPK behavior [1]. Specifically, the benzoxazaborine subclass displayed favorable drug-like characteristics including high metabolic stability and excellent membrane permeability in DMPK assays [1]. While these data were generated with naphthoid benzoxazaborines rather than the simpler monocyclic 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol, they establish the antimicrobial potential of the broader benzoxazaborine chemotype and provide a quantitative benchmark for derivative screening [1].

antifungal activity Candida albicans MIC MRSA benzoxazaborine tavaborole

Halogen-Specific Synthetic Versatility: 7-Chloro Position Enables Chemoselective Cross-Coupling Differentiated from 6-Bromo and Unsubstituted Analogs

The 7-chloro substituent on the benzoxazaborinine scaffold provides a synthetically addressable aryl chloride handle that is chemically differentiated from the corresponding 6-bromo analog (CAS 3052589-40-6; C₇H₅BBrNO₂; MW 225.83) in both electronic character and cross-coupling reactivity . Aryl chlorides generally require more active palladium catalyst systems for Suzuki-Miyaura coupling compared to aryl bromides, enabling sequential or chemoselective cross-coupling strategies when both halogens are present or when orthogonal reactivity is desired [1]. The chlorine atom's stronger electron-withdrawing inductive effect (−I) relative to bromine also modulates the electron density of the aromatic ring and the Lewis acidity at boron, subtly influencing both the boranol pKa and the scaffold's coordination chemistry [2]. Furthermore, the 7-position places the chlorine para to the ring nitrogen in the benzoxazaborinine system, creating a predictable electronic push-pull system that can be exploited in the design of fluorescent probes or charge-transfer compounds [3]. The unsubstituted parent benzoxazaborinine lacks this synthetic diversification point entirely, limiting its utility as a building block for structure-activity relationship (SAR) exploration .

Suzuki-Miyaura coupling chemoselectivity aryl chloride building block halogen reactivity

Hydrolytic Stability and Drug-Like Properties: Benzoxazaborine Scaffold Exhibits Favorable Bench Stability and Membrane Permeability Differentiated from Benzoxaboroles

Comprehensive physicochemical profiling of four benzoborine subclasses—including benzoxazaborines—demonstrated that these scaffolds possess excellent bench and storage stability, with controlled boranol (B–OH) exchange dynamics in aqueous media that differ from both benzoxaboroles and acyclic boronic acids [1]. DMPK assays on representative benzoxazaborine compounds revealed high metabolic stability in liver microsome preparations and excellent membrane permeability, meeting key drug-likeness criteria [1]. The Lewis acidity at boron, which governs both hydrolytic stability and biological target engagement, was shown to vary systematically across the four subclasses and can be tuned through substituent choice—including halogen substitution on the aromatic ring [1]. The oxazaborinine moiety has been independently demonstrated to be stable toward a range of synthetic reaction conditions, including those employed in transition-metal-catalyzed cross-coupling, amidation, and functional group interconversion, effectively functioning as a protecting group for the embedded vinylogous amide motif during multi-step synthesis [2]. These properties collectively distinguish the benzoxazaborinine scaffold from benzoxaboroles, which have different hydrolytic stability profiles due to their higher ring strain and distinct boron electronic environment [1].

hydrolytic stability DMPK membrane permeability metabolic stability benzoxaborine

Optimal Application Scenarios for 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Lead Generation Requiring Isoform Selectivity Beyond Benzoxaborole Capabilities

Research groups developing carbonic anhydrase IX/XII-selective inhibitors for oncology applications should prioritize the benzoxazaborinine scaffold over benzoxaborole starting points. The crystallographically demonstrated altered active-site orientation of benzoxaborinine relative to benzoxaborole [1] provides a structural rationale for achieving isoform selectivity profiles inaccessible with the five-membered ring. The 7-chloro substituent serves as a synthetic diversification point for introducing aryl, heteroaryl, or (thio)ureido groups via cross-coupling to explore the distinct chemical space made available by the expanded ring orientation. Procurement of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol as the core building block enables efficient parallel SAR exploration of this topology.

Antifungal Lead Optimization Targeting Candida albicans with the Goal of Surpassing Tavaborole Potency

Medicinal chemistry teams engaged in antifungal drug discovery can leverage the class-level evidence that benzoxazaborines achieve sub-micromolar MIC values against C. albicans, with at least one analog demonstrating superior potency to the marketed benzoxaborole antifungal tavaborole [1]. The 7-chloro benzoxazaborinine building block provides a functionalized entry point for constructing derivative libraries designed to optimize the benzoxazaborine pharmacophore for antifungal activity, building on the scaffold's favorable DMPK properties including high metabolic stability and excellent membrane permeability [1]. The chlorine atom at position 7 can be retained to modulate electronic properties or replaced via cross-coupling to introduce diversity elements.

Boron-Containing Fluorescent Probe Development Exploiting the Benzoxazaborinine Chromophore with Halogen-Modulated Photophysics

Researchers developing fluorescent probes based on boron-heterocyclic chromophores can employ 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol as a precursor to benzoxazaborinine-based fluorophores. The benzoxazaborinine class exhibits absorption maxima in the 330–353 nm range and emission maxima spanning 435–517 nm, with Stokes shifts of 86–187 nm depending on derivatization [1]. The heavy-atom effect of the 7-chloro substituent can be exploited to modulate intersystem crossing rates and fluorescence quantum yields, while also providing a synthetic handle for extended π-conjugation through cross-coupling reactions. The scaffold's documented hydrolytic stability supports its use in aqueous sensing applications.

Medicinal Chemistry Building Block Procurement for Boron-Containing Compound Library Synthesis

Core facilities and medicinal chemistry groups constructing boron-containing compound libraries for phenotypic or target-based screening should select 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol over unsubstituted or 6-bromo analogs for its unique combination of a synthetically versatile aryl chloride handle and the differentiated benzoxazaborinine scaffold [1]. The compound supports chemoselective Suzuki-Miyaura, Chan-Lam, and amidation chemistries demonstrated to be compatible with benzoxazaborine substrates [2]. The higher pKa of the benzoxazaborinine core relative to benzoxaborole (~1.1 pKa unit difference) [3] provides a distinct region of chemical space in terms of ionization state and target-binding equilibria, increasing the diversity and potential hit-finding capacity of screening libraries. Long-term storage under cool, dry conditions is sufficient to maintain compound integrity [1].

Quote Request

Request a Quote for 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.